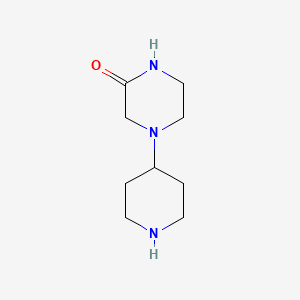

4-(Piperidin-4-yl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-piperidin-4-ylpiperazin-2-one |

InChI |

InChI=1S/C9H17N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) |

InChI Key |

VSXLGSACUFTSFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2CCNC(=O)C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Chemistry of 4 Piperidin 4 Yl Piperazin 2 One Derivatives

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule and its packing in the crystal lattice.

Crystal Structure Analysis of Piperidinylpiperazinone Compounds

In a study of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, the piperidine (B6355638) ring was found to exhibit positional disorder, adopting both chair and twisted boat conformations. researchgate.net This highlights the conformational flexibility inherent in such ring systems. The precise geometric parameters, including bond lengths and angles, are influenced by the nature of the substituents. For example, in derivatives of 2,6-disubstituted piperidin-4-ones, the aryl groups are often found in equatorial orientations on a chair-shaped piperidine ring. chemrevlett.com

| Compound | Crystal System | Space Group | Key Structural Features |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Triclinic | P-1 | Piperidine ring shows disorder (chair and twisted boat conformations) researchgate.net |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Not Specified | Not Specified | Piperidine ring in chair conformation with equatorial substituents chemrevlett.com |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Not Specified | Not Specified | Piperidine ring in a chair conformation nih.gov |

This table summarizes key crystallographic data for representative piperidine derivatives, illustrating common conformational features.

Conformational Analysis of Piperazine (B1678402) and Piperidine Rings in Solid State

The solid-state conformation of piperazine and piperidine rings is a critical determinant of the biological activity of their derivatives. Infrared spectroscopy and dipole moment measurements have indicated that the N-H bond in a piperazine ring, similar to piperidine, preferentially occupies an equatorial position. rsc.org

Conformational analyses of piperazine and piperidine analogs have been carried out to model their interaction with biological targets. researchgate.net These studies often reveal that the piperazine ring can exist in different conformations, such as pseudo-diequatorial and pseudo-diaxial forms, which significantly affects the molecule's net dipole moment. researchgate.net The conformation of the piperidine ring can be influenced by the hybridization state of the adjacent carbon atoms. For example, a Csp3 hybridized carbon atom alpha to the nitrogen generally favors a chair conformation, whereas a Csp2 hybridized carbon can distort the ring towards a half-chair conformer. nih.gov

Polymorphism and Solid-State Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of great importance in the pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability.

Characterization of Polymorphous Crystal Modifications

Different crystal habits of a compound, without a change in the underlying polymorphic form, can be achieved through controlled crystallization protocols. nih.gov These different habits, such as needles, plates, or blocks, can be characterized using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FTIR). nih.gov The simultaneous crystallization of multiple polymorphs from the same solution has also been observed, with each form potentially exhibiting a different color and crystal habit. researchgate.net The characterization of these forms is essential to ensure the consistency and performance of a pharmaceutical product.

Interconversion Studies of Polymorphs

The interconversion between different polymorphic forms can be induced by various factors, including temperature, pressure, and exposure to solvents. Understanding the conditions under which polymorphs interconvert is crucial for selecting the most stable form for development. For example, grinding can provide the energy for the transformation of one polymorph to another, sometimes proceeding through a metastable eutectic liquid phase or an amorphous intermediate. nih.gov The presence of certain vapors can also induce polymorphic transformations, often through a deliquescence mechanism where localized dissolution facilitates recrystallization into a more stable form. nih.gov

Co-crystal Formation and Analysis

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecular component (a co-former) in a specific stoichiometric ratio within a crystal lattice. nih.gov The formation of co-crystals can be achieved through methods such as solvent evaporation, liquid-assisted grinding, or slurry crystallization. nih.govnih.gov

The resulting co-crystals are characterized by techniques like single-crystal X-ray diffraction, PXRD, DSC, and FTIR to confirm their formation and determine their structure. nih.govmdpi.com For instance, a co-crystal of diosgenin (B1670711) and piperazine was successfully synthesized and shown to have a 2:1 stoichiometry, with the piperazine molecules acting as hydrogen-bond donors and acceptors to stabilize the crystal lattice. nih.gov Similarly, a co-crystal of daidzein (B1669772) and piperazine was prepared to improve the solubility and permeability of the parent drug. mdpi.com The analysis of co-crystals often involves computational methods to understand the intermolecular interactions driving their formation. mdpi.com

| Co-crystal System | Stoichiometry | Preparation Method(s) | Key Analytical Techniques |

| Diosgenin-Piperazine | 2:1 | Liquid-assisted grinding, slurry, crystallization nih.gov | SXRD, PXRD, DSC, TGA, FTIR nih.gov |

| Daidzein-Piperazine | 1:1 | Reaction crystallization, solvent evaporation mdpi.com | SCXRD, PXRD, IR, DSC, TG mdpi.com |

| Curcumin-Piperine | 1:1 | Solvent evaporation researchgate.net | FTIR, DSC, SEM, PXRD researchgate.net |

This table presents examples of co-crystals involving piperazine, highlighting the stoichiometric ratios, preparation methods, and analytical techniques used for their characterization.

Spectroscopic Investigations for Advanced Structural Insights (Beyond Basic Identification)

Spectroscopic techniques are indispensable for probing the nuanced structural features of molecules in the solid state. Beyond simple confirmation of chemical identity, methods like solid-state NMR and vibrational spectroscopy can reveal detailed information about polymorphism and conformational preferences.

Solid-State Nuclear Magnetic Resonance (SSNMR) has emerged as a powerful, non-destructive technique for characterizing the structure of materials at an atomic level, making it particularly well-suited for the study of polymorphism. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physicochemical properties. SSNMR can effectively discriminate between these forms because the observed chemical shifts of nuclei like ¹³C and ¹⁵N are exquisitely sensitive to the local electronic environment, which differs in each polymorphic form. nih.govnih.gov

In the context of 4-(Piperidin-4-yl)piperazin-2-one derivatives, different crystalline arrangements would alter the intermolecular distances and orientations, leading to unique sets of chemical shifts for the carbon and nitrogen atoms in the piperidine and piperazinone rings. For instance, the carbon signals of the piperidine ring can be used to probe its conformation (chair, boat, or twist-boat), while the nitrogen signals offer insight into protonation states and involvement in hydrogen bonding. nih.gov The ability to analyze trace amounts of material, sometimes as little as a few nanomoles, makes sensitivity-enhanced SSNMR a valuable tool for high-throughput screening of polymorphic forms that may arise during synthesis or formulation. nih.gov The identification and characterization of unique polymorphs are critical, as they may represent novel intellectual property and possess improved properties. nih.gov

Table 1: Application of Solid-State NMR in Polymorph Analysis

| Technique/Parameter | Application to this compound Derivatives | Reference |

| ¹³C and ¹⁵N Chemical Shifts | Sensitive to the local electronic environment, providing a unique "fingerprint" for each polymorph. | nih.gov |

| Cross-Polarization Magic Angle Spinning (CP/MAS) | Enhances the signal of less abundant nuclei like ¹³C and ¹⁵N, allowing for detailed structural analysis of the piperidine and piperazinone rings. | nih.gov |

| Sensitivity-Enhanced 1H-detection | Allows for the structural characterization of pico- to nanomolar amounts of material, facilitating high-throughput screening of potential polymorphs. | nih.gov |

| Automated Assignment | Software-assisted analysis can accelerate the process of assigning resonances in complex 3D and 4D SSNMR spectra. | nih.gov |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the conformational state and intermolecular interactions within a crystal lattice. These methods probe the vibrational modes of a molecule, which are dependent on bond strengths, bond angles, and molecular symmetry.

For derivatives of this compound, FT-IR and Raman spectra can confirm the presence of key functional groups and elucidate conformational details. researchgate.netasianpubs.org For example, the N-H stretching vibrations of the piperidine and piperazinone rings, typically observed in the 3200-3500 cm⁻¹ region, can indicate the extent and nature of hydrogen bonding. Shifts in the position and changes in the shape of the C=O stretching band of the piperazin-2-one (B30754) lactam group are also diagnostic of intermolecular interactions.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra. researchgate.net By calculating theoretical vibrational frequencies for different possible conformers, a direct comparison can be made with the experimental FT-IR and Raman data. This combined approach allows for a confident assignment of the observed vibrational bands and a deeper understanding of the preferred molecular conformation in the solid state. researchgate.net

Table 2: Key Vibrational Modes for Conformational Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information Gained | Reference |

| N-H Stretch | 3200 - 3500 | Hydrogen bonding involvement of piperidine and piperazinone NH groups. | researchgate.net |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Conformation of the heterocyclic rings. | asianpubs.org |

| C=O Stretch (Lactam) | 1650 - 1700 | Electronic environment and hydrogen bonding of the piperazinone carbonyl. | researchgate.net |

| C-N Stretch | 1000 - 1350 | Skeletal vibrations of the piperidine and piperazine rings. | asianpubs.org |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to crystal engineering and predicting the solid-state properties of a compound.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a unique three-dimensional boundary around a molecule, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. iucr.org

Energy frameworks, another computational tool, can be used to visualize the energetic architecture of the crystal by calculating the interaction energies between molecular pairs. This provides a clear picture of the dominant forces—electrostatic, dispersion, or hydrogen bonding—that stabilize the crystal structure. iucr.org

Hydrogen bonds are among the most significant directional interactions governing the crystal packing of nitrogen-containing heterocyclic compounds. ed.ac.uk In the crystalline forms of this compound derivatives, the N-H groups of both the piperidine and piperazinone rings, along with the C=O group of the lactam, are primary sites for hydrogen bonding. nih.govnih.gov

These interactions can lead to the formation of well-defined supramolecular assemblies. For instance, N-H···O hydrogen bonds between the piperazinone's amide group can form robust chains or dimers. The secondary amine of the piperidine ring (N-H) can act as a hydrogen bond donor, while the tertiary nitrogen of the piperazine ring can act as an acceptor, facilitating the creation of extended networks. ed.ac.uknih.gov Even weaker C-H···O and C-H···π interactions can play a crucial role in linking these primary motifs into a stable three-dimensional structure. iucr.org The specific hydrogen bonding network adopted can vary between different polymorphs or salts of the same compound, leading to different crystal packing and physical properties. nih.govnih.gov

Computational and Theoretical Investigations of 4 Piperidin 4 Yl Piperazin 2 One and Its Analogs

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mode and affinity.

Molecular docking studies have been pivotal in identifying and predicting the biological targets of piperidinylpiperazinone analogs. By screening these compounds against various protein structures, researchers can hypothesize their potential therapeutic applications. For instance, derivatives of piperazine (B1678402) have been docked against a range of targets, including enzymes and receptors, to predict their inhibitory or modulatory activity. nih.govpharmaceuticaljournal.netresearchgate.netresearchgate.net

The predictive power of molecular docking lies in its scoring functions, which estimate the binding affinity between the ligand and the target. These scores, combined with an analysis of the intermolecular interactions, help in prioritizing compounds for further experimental testing. Studies on related piperazine derivatives have shown that these compounds can form key interactions, such as hydrogen bonds and hydrophobic contacts, with the active sites of their target proteins. pharmaceuticaljournal.net For example, docking of piperazine-derived compounds into the active site of the Dipeptidyl peptidase-IV (DPP-IV) enzyme revealed good binding affinity, suggesting their potential as antidiabetic agents. researchgate.net Similarly, piperazine analogs have been investigated as potential inhibitors of thymidine (B127349) phosphorylase, an attractive drug target in tumor angiogenesis. nih.gov The identification of potential protein-ligand interactions is a crucial first step in the drug discovery pipeline. nih.gov

Table 1: Predicted Interactions of Piperazine Analogs with Various Protein Targets

| Compound Class | Protein Target | Predicted Key Interactions | Potential Application | Reference |

|---|---|---|---|---|

| Piperazine-derived acetamides | Thymidine Phosphorylase | Hydrogen bonding with active site residues | Anticancer | nih.gov |

| Piperazine-derived constrained inhibitors | Dipeptidyl peptidase-IV (DPP-IV) | Good binding affinity at the active site | Type 2 Diabetes | researchgate.net |

| Phenyl-piperazine scaffolds | eIF4A1 ATP-binding site | Targeting the nucleotide cleft | Anticancer | nih.gov |

| Piperazine derivatives | Peroxisome proliferator-activated receptor gamma (PPARγ) | Hydrogen bonding and hydrophobic contacts | Type 2 Diabetes | pharmaceuticaljournal.net |

Beyond predicting interactions, molecular docking is crucial for elucidating the specific binding mode of a ligand within the active site of a protein. This involves understanding the precise orientation and conformation of the ligand and the key amino acid residues involved in the interaction. For analogs of 4-(Piperidin-4-yl)piperazin-2-one, docking studies have revealed how the piperidine (B6355638) and piperazinone moieties contribute to binding.

In many cases, the nitrogen atoms within the piperazine ring act as crucial hydrogen bond acceptors or donors, anchoring the ligand in the binding pocket. For instance, in studies of piperazine derivatives targeting the sigma-1 receptor, the piperidine nitrogen was identified as a key ionizable feature. nih.gov The conformation of the entire molecule, including the relative orientation of the piperidinyl and piperazinone rings, is critical for fitting into the binding site. Computational studies have shown that even small changes to the linker between aromatic moieties and the piperazine core can significantly alter the binding orientation and affinity. nih.gov The elucidation of these binding modes provides a structural basis for the observed activity of these compounds and guides the design of new analogs with improved potency and selectivity. nih.gov

Table 2: Elucidation of Binding Modes for Piperazine/Piperidine Analogs

| Compound Analog | Protein Target | Key Residues in Binding Mode | Observed Interaction Type | Reference |

|---|---|---|---|---|

| Benzylpiperidine derivative | Sigma-1 Receptor | Tyr206 | Hydrophobic interaction and potential clash | nih.gov |

| Quinolyl-piperazine derivative | DPP-IV | Not specified | Good binding affinity | researchgate.net |

| Phenyl-piperazine derivative | eIF4A1 | Not specified | Binds in nucleotide cleft | nih.gov |

| Quinazolinone-piperazine derivative | Not specified | Not specified | Good docking score within binding pocket | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligands and protein-ligand complexes over time. This technique complements the static picture provided by molecular docking.

The biological activity of a ligand is often dependent on its ability to adopt a specific conformation that is complementary to its binding site. MD simulations can explore the conformational landscape of piperidinylpiperazinone ligands, identifying low-energy, stable conformations. nih.gov These simulations can reveal the flexibility of the piperidine and piperazinone rings and the rotational freedom around the linker connecting them. Understanding the conformational preferences of these ligands is crucial for designing molecules that are pre-organized for binding, which can lead to higher affinity and specificity. Studies on similar piperazine derivatives have highlighted the importance of conformational analysis in designing pharmacophores and understanding structure-activity relationships. nih.gov

MD simulations are extensively used to assess the stability of protein-ligand complexes predicted by molecular docking. By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the ligand remains bound to the active site and whether the key interactions are maintained over time. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored as an indicator of stability. A stable complex will typically show low and converging RMSD values. researchgate.net

For piperazine-based inhibitors, MD simulations have been used to confirm the stability of the docked poses and to refine the understanding of the binding interactions. nih.govnih.gov These simulations can reveal subtle changes in the protein structure upon ligand binding, a phenomenon known as induced fit. They can also highlight the role of water molecules in mediating protein-ligand interactions. The insights gained from MD simulations are invaluable for validating docking results and for gaining a deeper understanding of the dynamic nature of molecular recognition. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. jksus.orgtandfonline.com These methods are used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

For piperazine and piperidinone derivatives, quantum chemical calculations have been employed to:

Optimize molecular geometries: DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, which can be used as a starting point for docking and MD studies. jksus.org

Determine electronic properties: These calculations can reveal the distribution of electron density in the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. jksus.org This information is crucial for understanding the reactivity of the molecule and its ability to participate in various intermolecular interactions.

Analyze spectroscopic properties: Theoretical predictions of vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental data to confirm the structure of synthesized compounds. jksus.org

For example, DFT studies on phenylpiperazine derivatives have been used to analyze the molecular geometry and electronic characteristics. jksus.org Such calculations on phosphorylated derivatives of piperazine have helped in characterizing their reactivity profiles by identifying the most reactive sites. tandfonline.com These fundamental insights into the intrinsic properties of this compound and its analogs are essential for a complete understanding of their behavior at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific DFT studies on this compound have been identified in the reviewed literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, it is often used to calculate molecular geometries, vibrational frequencies, and electronic properties that are crucial for understanding molecular interactions and reactivity. For related piperidine and piperazine derivatives, DFT has been used to determine optimized geometries and electronic parameters. researchgate.netnih.govnih.govnih.govaimspress.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP maps specifically for this compound. MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution and is used to understand interactions between a molecule and its biological target. For other piperidine-containing compounds, MEP analysis has helped to identify potential sites for interaction with receptors. nih.govaimspress.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis

A specific HOMO/LUMO analysis for this compound is not available in the current body of scientific literature. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters in quantum chemistry. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. Such analyses have been performed on various heterocyclic compounds to understand their chemical reactivity and charge transfer properties. researchgate.netnih.govnih.govaimspress.com

Protonation State Calculations at Physiological pH

Specific calculations on the protonation state of this compound at physiological pH have not been reported. The protonation state of a molecule at a given pH is crucial as it affects its solubility, permeability, and ability to interact with biological targets. For other piperazine and piperidine derivatives, the protonation states have been calculated to understand their binding to receptors like the sigma-1 receptor. nih.govnih.gov

In Silico Prediction of Pharmacological Profiles (excluding ADME/Toxicity)

Ligand Efficiency Metrics

There are no specific ligand efficiency metrics reported for this compound. Ligand efficiency is a measure of the binding energy per atom of a ligand to its target. It is a useful metric in drug discovery for optimizing lead compounds.

Target Affinity Prediction

While target affinity predictions are a common application of in silico methods, specific predictions for this compound are not publicly documented. Computational studies on related piperidine and piperazine compounds have shown their affinity for various targets, including sigma receptors and dopamine (B1211576) receptors. nih.govnih.gov

Pharmacological and Biological Research Applications Preclinical Investigations

Receptor Modulation Studies

Cariprazine's pharmacological profile is characterized by its multi-receptor engagement, with particularly high affinity for dopamine (B1211576) D3 receptors. psychiatryonline.orgpsychscenehub.com

Table 1: Cariprazine Affinity for Dopamine Receptors

| Receptor | Binding Affinity (Ki, nM) | Cell/Tissue Source |

|---|---|---|

| Dopamine D3 | 0.085 nih.govnih.govmedchemexpress.com | Human (CHO cells) nih.govresearchgate.net |

| Dopamine D2L | 0.49 nih.govmedchemexpress.com | Human (CHO cells) nih.gov |

This table presents a selection of reported binding affinities. Values may vary between different studies and experimental conditions.

Cariprazine demonstrates a complex interaction profile with serotonin (B10506) receptors. It acts as a partial agonist at 5-HT1A receptors and as an antagonist at 5-HT2A and 5-HT2B receptors. drugbank.comnih.gov The affinity for the 5-HT1A receptor is considered moderate to high, though generally lower than its affinity for dopamine D3/D2 receptors. nih.govmedchemexpress.com In vivo electrophysiological studies in rats have confirmed that Cariprazine acts as a 5-HT1A autoreceptor agonist. nih.gov Its antagonist activity at 5-HT2A receptors is a common feature among second-generation antipsychotics, while its high affinity for the 5-HT2B receptor is also a notable characteristic. drugbank.comnih.gov

Table 2: Cariprazine Affinity for Serotonin Receptors

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Serotonin 5-HT1A | 2.6 nih.govnih.govmedchemexpress.com | Partial Agonist drugbank.comnih.gov |

| Serotonin 5-HT2A | 18.8 nih.govvraylarhcp.com | Antagonist drugbank.comnih.gov |

| Serotonin 5-HT2B | 0.58 vraylarhcp.com | Antagonist drugbank.comnih.gov |

This table summarizes key serotonin receptor interactions. Values and functional classifications are based on preclinical data.

In preclinical studies, Cariprazine has been shown to be an antagonist at histamine (B1213489) H1 receptors with moderate affinity. nih.govresearchgate.net Its lower affinity for H1 receptors compared to its primary dopamine targets may be associated with a reduced potential for sedation. inahta.org Research indicates that Cariprazine has a low affinity for H2, H3, and H4 receptors. nih.gov

Table 3: Cariprazine Affinity for Histamine Receptors

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Histamine H1 | 23.2 nih.govvraylarhcp.com | Antagonist nih.govresearchgate.net |

This table shows the binding profile of Cariprazine at histamine receptors.

Investigations into the broader binding profile of Cariprazine and its metabolites have revealed moderate affinity for sigma-1 receptors. nih.gov There is limited information regarding its interaction with sigma-2 receptors, with one study noting low affinity for this subtype. nih.gov

Table 4: Cariprazine Affinity for Sigma Receptors

| Receptor | Affinity |

|---|---|

| Sigma-1 | Moderate (pKi 7.5-8.0) nih.gov |

This table outlines the reported activity at sigma receptors.

Comprehensive in vitro screening has determined that Cariprazine possesses a low affinity for adenosine (B11128) receptors. Specifically, studies have reported less than 20% displacement at adenosine A1, A2A, and A3 receptors when tested at a concentration of 1 µM, indicating that it does not significantly interact with this receptor system. nih.gov

Preclinical binding assays have shown that Cariprazine has a low affinity for both GABAA and GABAB receptors. nih.gov While some studies have examined the downstream effects of Cariprazine on GABAergic neurotransmission in animal models, direct, high-affinity agonist activity at GABA receptors has not been identified as a primary mechanism of action. nih.govnih.gov

Enzyme Inhibition Research

Derivatives of 4-(Piperidin-4-yl)piperazin-2-one have been synthesized and evaluated for their ability to inhibit several key enzymes implicated in various diseases. These studies provide a foundation for understanding the structure-activity relationships that govern their inhibitory potential.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.gov

Novel piperazine-derived conformationally constrained compounds have been designed and synthesized as potential DPP-4 inhibitors. nih.gov In one study, the compound 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine was identified as a potent DPP-4 inhibitor, demonstrating greater in vitro activity than the reference inhibitor P32/98. nih.gov In vivo studies in animal models of diabetes showed that this compound exhibited moderate antihyperglycemic activity. nih.gov Further research into piperazine (B1678402) derivatives containing a fluorophenyl β-amino amide moiety has led to the discovery of potent and selective DPP-4 inhibitors. researchgate.net

Molecular docking studies have been instrumental in elucidating the binding interactions of these piperazine-based inhibitors with the active site of the DPP-4 enzyme, providing a rationale for their observed biological activity. nih.gov These findings suggest that the piperazine scaffold is a valuable template for the development of new DPP-4 inhibitors.

Glycosidase Inhibition (e.g., α-glucosidase)

α-Glucosidase is a key enzyme responsible for breaking down carbohydrates into glucose in the digestive tract. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, a critical aspect of managing type 2 diabetes. nih.gov

Derivatives of piperazine have been investigated as potential α-glucosidase inhibitors. For instance, a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives demonstrated potent, noncompetitive inhibition of α-glucosidase. nih.gov Molecular docking and dynamics simulations suggested that these compounds bind to an allosteric site near the enzyme's active site. nih.gov

In another study, thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov The most potent compound in this series, a 2,5-dimethoxyphenyl derivative, showed a 15-fold greater inhibitory activity compared to the standard drug, acarbose. nih.gov Kinetic studies, along with molecular docking, have helped to understand the mechanism of inhibition and the key structural features responsible for the enhanced activity. nih.gov

Cholinesterase Inhibition (e.g., AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic approach for Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov

The piperidine (B6355638) moiety is a known pharmacophore in the design of cholinesterase inhibitors, with donepezil (B133215) being a prominent example of a piperidine-class AChE inhibitor used in clinical practice. nih.gov While direct studies on "this compound" for cholinesterase inhibition are not extensively documented in the provided results, the presence of the piperidine ring suggests a potential for such activity. Research on other piperazine-containing compounds has shown their potential as acetylcholinesterase inhibitors. nih.gov

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Inhibition of TP is therefore considered a promising strategy for cancer therapy. nih.govnih.gov

Numerous studies have explored piperazine analogs as inhibitors of thymidine phosphorylase. One such study reported the synthesis of piperazine derivatives that showed potent inhibitory activity against TP, with IC50 values ranging from 0.2 to 42.20 µM, which were more potent than the standard inhibitor 7-Deazaxanthine. nih.gov Molecular docking studies indicated that these compounds form strong hydrogen bonding networks with the active site residues of the enzyme. nih.gov

Further research into C-6 substituted dihydropyrimidines, which can be conceptually related to the piperazin-2-one (B30754) structure, also demonstrated excellent TP inhibition. sigmaaldrich.com These findings highlight the potential of piperazine-containing scaffolds in the development of novel anti-angiogenic agents.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are well-established targets for anticancer drugs. nih.govnih.gov

Research has shown that derivatives of piperazine can act as topoisomerase inhibitors. A study on 4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides revealed that these compounds inhibit both human topoisomerase I and topoisomerase II. nih.gov The 4-benzoylthiosemicarbazide derivatives were found to be the most potent, with an IC50 value of 50 µM against topoisomerase II. nih.gov These findings suggest that the piperidine-piperazine scaffold can be a valuable framework for designing dual topoisomerase inhibitors.

Antiproliferative and Anticancer Studies (In Vitro and Preclinical In Vivo)

The piperazine and piperidine moieties are frequently incorporated into the design of new anticancer agents due to their ability to interact with various biological targets involved in cancer progression. nih.govunipa.itmdpi.com

Derivatives of this compound and related piperazine-containing structures have been extensively evaluated for their antiproliferative activity against a range of human cancer cell lines. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested against four human cancer cell lines, with some compounds showing good activity. nih.gov

In another study, a new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrated anticancer activity superior to their precursors. researchgate.net Certain compounds in this series were found to arrest the cell cycle at the S phase and induce apoptosis. researchgate.net Similarly, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against a renal cell carcinoma cell line. unipa.it

The mechanisms underlying the antiproliferative effects of these compounds are varied and can include the inhibition of key enzymes like VEGFR-2 tyrosine kinase, as seen with some 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives. researchgate.net Furthermore, piperazine-substituted pyranopyridines have been shown to induce apoptosis in various tumor cell lines. nih.gov

Inhibition of Cancer Cell Line Proliferation

There is no available data from scientific literature to suggest that "this compound" has been evaluated for its ability to inhibit the proliferation of cancer cell lines.

Effects on Cell Cycle Progression

Information regarding the effects of "this compound" on cell cycle progression in cancerous or non-cancerous cells is not present in the public domain.

Molecular Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

The molecular mechanisms by which "this compound" might exert cytotoxic effects, including the induction of apoptosis, have not been documented in any published research.

Antitumor Efficacy in Preclinical Models

There are no reports of in vivo studies in preclinical models to assess the antitumor efficacy of "this compound".

Antiviral Activities (e.g., HCV)

No studies have been published that investigate the potential antiviral activities of "this compound", including against the Hepatitis C virus (HCV).

Mechanism of Antiviral Action

Consequently, the mechanism of any potential antiviral action for "this compound" remains unknown.

Other Biological Investigations

Beyond antimicrobial applications, the core structures of this compound have been explored for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Neuroprotective Properties

The piperazine and piperidine moieties have been central to the development of compounds with neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. Research has focused on designing molecules that can inhibit the aggregation of amyloid-β (Aβ) and tau proteins, which are hallmarks of the disease. nih.gov

One study reported the identification of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with strong neuroprotective properties against Aβ1-42-induced toxicity in neuronal cells. nih.gov This compound was also found to reverse Aβ1-42-induced ATP depletion, suggesting a mitochondrial site of action. nih.gov Furthermore, it inhibited the neurotoxic effects of glutamate (B1630785), indicating a potential mechanism for its protective effects. nih.gov

Novel piperazine-based compounds have been shown to inhibit the aggregation of both AcPHF6 (a fragment of the tau protein) and Aβ1-42 peptides in a dose-dependent manner. nih.gov These compounds were also capable of disaggregating pre-formed aggregates. nih.gov Two lead compounds, D-687 and D-688, significantly reversed Aβ1-42-induced toxicity in SH-SY5Y cells. nih.gov In a Drosophila melanogaster model expressing human tau protein, compound D-688 significantly increased the survival of the flies. nih.gov

Additionally, piperazine and piperidine derivatives have been investigated as antagonists for the histamine H3 and sigma-1 receptors, which are implicated in pain pathways. nih.govacs.org Certain piperidine derivatives showed high affinity for the σ1 receptor while maintaining affinity for the H3 receptor, suggesting their potential as dual-acting agents for pain management. nih.govacs.org

Antidiabetic Research (e.g., Glucose Uptake Promotion)

The piperazine and piperidine scaffolds are present in several compounds investigated for their antidiabetic potential. These studies often focus on mechanisms such as the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), or the promotion of glucose uptake in cells. nih.govresearchgate.netpensoft.net

A series of piperazine sulphonamide derivatives were designed and evaluated as DPP-4 inhibitors. pensoft.netresearchgate.net The most promising compound, 8h, demonstrated a 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration in vitro. pensoft.netresearchgate.net In vivo studies in rats showed that compound 8h decreased blood glucose excursion in a dose-dependent manner and reduced serum glucose levels in a model of type 2 diabetes. pensoft.netresearchgate.net

Research into aryl piperazines has identified compounds that promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase. nih.gov These compounds have shown potential as candidates for the treatment of type 2 diabetes mellitus due to their favorable metabolic and pharmacokinetic profiles in preclinical studies. nih.gov Similarly, certain chalcone (B49325) derivatives of piperidine have been found to increase glucose absorption and inhibit α-amylase, α-glucosidase, and sucrase enzymes. nih.gov

Interactive Table: Antidiabetic Activity of Piperazine and Piperidine Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Piperazine sulphonamides | DPP-4 inhibition | Compound 8h showed 27.32% inhibition of DPP-4 and reduced blood glucose in vivo. | pensoft.netresearchgate.net |

| Aryl piperazines | Glucose uptake promotion, NADH:ubiquinone oxidoreductase inhibition | Potential candidates for type 2 diabetes treatment. | nih.gov |

Anti-inflammatory Potential

The piperidine and piperazine structures are integral to various compounds that have demonstrated anti-inflammatory properties in preclinical models. The inhibition of soluble epoxide hydrolase (sEH) is one therapeutic strategy for treating inflammatory diseases, and 2-(piperidin-4-yl)acetamides have emerged as potent sEHI. mdpi.com A selected compound from this series displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU. mdpi.com

Curcumin mimics containing a 3,5-bis(ylidene)-4-piperidone structure have also been investigated for their anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema model in rats, some of these compounds revealed higher efficacy than the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Similarly, piperlotines, which are α,β-unsaturated amides, have been evaluated as in vivo anti-inflammatory agents. scielo.org.mx In a mouse model, a trifluoromethyl derivative showed potency almost comparable to indomethacin. scielo.org.mx

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Yl Piperazin 2 One Derivatives

Impact of Substituents on the Piperidine (B6355638) Moiety

The piperidine ring within the 4-(piperidin-4-yl)piperazin-2-one framework is a critical determinant of biological activity for many of its derivatives. nih.gov SAR studies reveal that this moiety is often essential for high-affinity interactions with specific receptors. For instance, in the context of dual H₃/σ₁ receptor ligands, the piperidine ring was identified as the most influential structural element for activity at the σ₁ receptor. nih.gov A comparison of analogous compounds where the piperidine is replaced by a piperazine (B1678402) showed a dramatic decrease in affinity for the σ₁ receptor, highlighting the piperidine's importance. nih.gov

The conformation of the piperidine ring, which typically adopts a chair conformation, can be influenced by the nature and position of its substituents. This, in turn, can affect how the molecule fits into a receptor's binding pocket. Studies on related scaffolds have shown that altering the flexibility of side chains attached to the piperidine ring can significantly improve binding affinity at target receptors. nih.gov While direct conformational studies on this compound derivatives are limited in the provided literature, principles from related heterocyclic systems offer valuable insights. For example, in related piperazine rings, bulky substituents can lead to a preference for a twist-boat conformation over the typical chair form to avoid steric strain. nih.gov Such conformational control is a key strategy in drug design to optimize ligand-receptor interactions.

The electronic properties of substituents on the piperidine moiety or on groups attached to it can modulate binding affinity. Research on related scaffolds demonstrates that electron-withdrawing groups on aromatic rings appended to the core structure can enhance binding to dopamine (B1211576) receptors. Conversely, other studies on piperidine derivatives targeting different receptors have shown a preference for electron-rich aromatic substituents for optimal activity. dndi.org For instance, in a series of sialic acid uptake inhibitors, piperidine derivatives with electron-withdrawing groups on an attached phenyl ring exhibited stronger binding compared to those with electron-donating groups. nih.gov The strategic placement of electron-rich substituents on a benzyl (B1604629) group attached to a piperidine has also been used to optimize interactions with acetylcholinesterase, suggesting that fine-tuning the electronic landscape of the substituent is a viable optimization strategy. ajchem-a.com

Influence of Substituents on the Piperazine Ring

The piperazine ring offers multiple points for substitution, primarily on the nitrogen atom at position 1 and on the carbon atoms of the ring itself. These modifications significantly influence the biological profile of the resulting derivatives. nih.govnih.gov The introduction of various substituents allows for the modulation of properties like target affinity, selectivity, and water solubility. nih.gov

The nitrogen atom at the N1 position of the piperazine ring is a common site for modification, and the nature of the substituent at this position profoundly impacts biological activity. nih.gov SAR studies on a series of N-substituted piperazine derivatives have provided detailed insights into the optimal groups for specific targets. epa.gov

For example, in a series of inhibitors targeting Leishmania enzymes CYP51 and CYP5122A1, the N-substituent on the piperazine-1-carboxamide (B1295725) moiety was critical. nih.gov Analogs of N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide were found to be potent inhibitors of both L. donovani proliferation and the CYP5122A1 enzyme. nih.gov Specific substitutions on the benzyl ether, such as with bis(trifluoromethyl) or di-tert-butyl groups, yielded compounds with low micromolar efficacy against intracellular L. donovani. nih.gov

| Compound ID | N-Substituent Group | Target/Activity | IC₅₀ / EC₅₀ (µM) | Reference |

| 18e | N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)carboxamide | L. donovani (intracellular) | Low micromolar | nih.gov |

| 18i | N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)carboxamide | L. donovani (intracellular) | Low micromolar | nih.gov |

| 18p | N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)carboxamide | CYP5122A1 | ≤ 1 | nih.gov |

| 18p | N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)carboxamide | CYP51 | ≤ 1 | nih.gov |

Similarly, in a series of adenosine (B11128) A2A receptor inverse agonists, various substituents on the piperazine ring showed differing effects. mdpi.com While phenyl and benzyl groups were well-tolerated, extending to a phenylethyl group or adding certain para-substituents to the phenyl ring led to a decrease in binding activity. mdpi.com

While N-substitution is far more common in drug discovery, substitution on the carbon atoms of the piperazine ring represents an alternative strategy to explore novel chemical space. nih.gov Such modifications create chiral centers and introduce greater structural diversity and rigidity compared to N-substituents. nih.govnih.gov The synthesis of C-substituted piperazines is more complex but offers the potential for developing unique pharmacological profiles. nih.gov Asymmetric synthesis methods have been developed to access enantiomerically pure C-substituted piperazin-2-ones, which serve as key intermediates for these novel derivatives. nih.gov This approach remains a relatively underexplored avenue in the design of this compound analogs, representing an opportunity for future research. nih.gov

Role of Linker Length and Nature Between Core Structures

Studies have shown that linker length can critically modulate receptor selectivity. For example, in a series of compounds targeting serotonin (B10506) receptors, a linker of four carbons was found to improve 5-HT₂A binding compared to analogs with a three-carbon linker. In another study on histamine (B1213489) H₃ receptor (H₃R) antagonists, extending the alkyl chain linker length on piperazine derivatives led to a decrease in affinity for H₃R. nih.gov This suggests that an optimal linker length exists for specific receptor interactions.

| Linker Length | Target Receptor | Effect on Affinity/Selectivity | Reference |

| 3-carbon | 5-HT₁A / 5-HT₂A | Baseline | |

| 4-carbon | 5-HT₂A | 30% improvement in binding vs. 3-carbon | |

| Increasing alkyl length | H₃R | Decreased affinity | nih.gov |

| Increasing alkyl length | σ₁R | No evident influence | nih.gov |

The nature and rigidity of the linker also play a significant role. The use of rigid spacers, such as a cyclohexyl group, has been shown to reduce off-target binding at histamine receptors. Furthermore, the inclusion of heteroatoms or specific functional groups within the linker can influence physicochemical properties like solubility and pKa. rsc.org For instance, incorporating a piperazine ring into a linker is a strategy used to increase rigidity and potentially improve solubility through protonation, although the pKa is highly dependent on the surrounding chemical environment. rsc.org The choice between a flexible alkyl chain and a more rigid cyclic or aromatic linker can therefore fine-tune the pharmacological profile of the derivative.

Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's physicochemical properties, improve its metabolic profile, or enhance its binding affinity while retaining its essential biological activity. nih.govresearchgate.net This involves substituting one atom or group of atoms with another that possesses similar steric and electronic characteristics. researchgate.net For the this compound scaffold, bioisosteric replacements can be envisioned at several positions to optimize its drug-like properties.

The piperazine moiety itself is a common structural motif in over 100 FDA-approved drugs, but it can be susceptible to metabolic degradation. enamine.net Research has shown that replacing a piperazine amide with a bioisostere can be an effective strategy for improving both in vitro and in vivo stability. researchgate.net In the context of the this compound core, this could involve modifications to the piperazin-2-one (B30754) ring.

Key bioisosteric replacement strategies include:

Scaffold Hopping: This involves replacing the central framework with a different, but functionally similar, scaffold. nih.gov A notable example is the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which was investigated for developing inhibitors of the NLRP3 inflammasome. nih.gov This benzimidazolone core serves a similar purpose to the piperazin-2-one ring by linking to the piperidine moiety, but it introduces different structural and electronic properties that can be exploited for new biological activities. nih.gov

Ring Modifications: The piperazin-2-one ring can be replaced with other heterocyclic systems to alter properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, replacing the piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity. enamine.net

Conformational Constraint: Introducing rigidity into the scaffold, such as through the creation of bicyclic piperazine derivatives, can lock the molecule into a biologically active conformation. researchgate.net This approach can enhance binding affinity for the target receptor and was successfully used to develop potent CB1 receptor agonists. researchgate.net

Below is a table outlining potential bioisosteric replacements for the this compound scaffold.

| Original Fragment | Bioisosteric Replacement | Rationale | Reference |

| Piperazin-2-one Ring | 1,3-dihydro-2H-benzo[d]imidazole-2-one | Scaffold hop to explore new chemical space and interactions (e.g., for NLRP3 inhibition). | nih.gov |

| Piperazine Amide | 1,2,4-Oxadiazole or Thiadiazole | Improve in vitro and in vivo metabolic stability. | researchgate.net |

| Piperazine Ring | Spirodiamine Analogue | Advantageously alter pharmacokinetic properties and activity. | enamine.net |

| N-Alkyl Piperazine | Bicyclic Piperazine | Introduce conformational constraint to enhance receptor binding affinity (e.g., for CB1). | researchgate.net |

Development of Receptor Selective Ligands Based on SAR

Structure-activity relationship (SAR) studies are crucial for refining a lead compound into a selective ligand that interacts preferentially with a specific biological target, thereby minimizing off-target effects. The this compound scaffold and its close analogues, particularly piperidine and piperazine derivatives, have been extensively studied to develop selective ligands for various receptors. nih.govunict.it

Sigma Receptor Selectivity: A significant body of research has focused on designing piperidine and piperazine derivatives as selective ligands for sigma receptors (SR), which are implicated in neuropathic pain and psychiatric disorders. nih.govunict.it

Key Design Strategy: Researchers designed a series of piperidine and piperazine-based compounds, contemplating the inclusion of a phenylacetate (B1230308) or phenylacetamide moiety to assess its impact on SR affinity. unict.it

SAR Findings: Systematic modifications led to the identification of compounds with high affinity and selectivity for the sigma-1 receptor (S1R) over the sigma-2 receptor (S2R). For example, compounds 12a (AD353) and 12c (AD408) emerged as potent and selective S1R antagonists with significant analgesic activity. nih.gov Functional experiments confirmed that S1R antagonism was responsible for their effects. nih.gov In related studies on 4-aroylpiperidines, it was found that sigma-1 binding is largely driven by hydrophobic interactions. nih.gov The conversion of a carbonyl group to a hydroxyl group in these derivatives, for instance, altered affinity and selectivity. nih.gov

Cannabinoid Receptor (CB1) Agonists: SAR studies have also utilized this scaffold to develop potent agonists for the CB1 receptor.

Key Design Strategy: Researchers synthesized conformationally constrained analogues, specifically bicyclic piperazine derivatives. researchgate.net

SAR Findings: The CB1 receptor agonist activity was found to be highly dependent on the absolute configuration of the chiral center within the bicyclic ring system. researchgate.net This demonstrates that specific stereochemistry is crucial for optimal interaction with the receptor.

Equilibrative Nucleoside Transporter (ENT) Inhibitors: The versatility of the piperazine core is further highlighted in the development of inhibitors for human equilibrative nucleoside transporters (ENTs).

Key Design Strategy: An SAR study was conducted on a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a known ENT inhibitor. westernsydney.edu.au

SAR Findings: The study revealed that selectivity between ENT1 and ENT2 could be finely tuned through structural modifications. Replacing the naphthalene (B1677914) moiety with a substituted benzene (B151609) ring, or altering the halogen substituent on the fluorophenyl group, systematically changed the inhibitory profile. The presence of a halogen on the phenyl ring attached to the piperazine was essential for inhibitory effects on both ENT1 and ENT2. westernsydney.edu.au

The following interactive table summarizes key SAR findings for derivatives based on related piperidine/piperazine scaffolds.

| Compound/Series | Structural Modification | Target Receptor/Protein | Key SAR Finding / Impact on Selectivity | Reference |

| Piperidine/Piperazine Derivatives | Addition of phenylacetate/phenylacetamide moieties. | Sigma-1 (S1R) & Sigma-2 (S2R) | Systematic modifications led to potent and selective S1R antagonists (12a , 12c ). | nih.govunict.it |

| 4-Aroylpiperidines | Reduction of carbonyl group to a hydroxyl group. | Sigma-1 Receptor | Binding is driven by hydrophobic interactions; the modification altered affinity and selectivity. | nih.gov |

| Bicyclic Piperazine Derivatives | Introduction of conformational constraint via a bicyclic system. | Cannabinoid Receptor 1 (CB1) | Agonist activity was dependent on the absolute configuration of the chiral center. | researchgate.net |

| FPMINT Analogues | Replacement of naphthalene moiety with substituted benzene rings. | Equilibrative Nucleoside Transporters (ENT1 & ENT2) | Selectivity for ENT1 vs. ENT2 was modulated by the nature and position of substituents on the benzene ring. | westernsydney.edu.au |

| Reversed Chloroquine (RCQ) Analogues | Variation in linker length and aromatic head group on a 1-(diphenylmethyl)piperazine core. | Plasmodium falciparum | The piperazinyl ring connector improved metabolic stability; activity was maintained with substantial variation in the head group. | nih.gov |

Medicinal Chemistry and Drug Discovery Perspectives of the Piperidinylpiperazinone Scaffold

The Piperazine (B1678402)/Piperidine (B6355638) Scaffold as a Privileged Structure

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. Both piperazine and piperidine rings are independently considered privileged scaffolds in drug discovery due to their frequent appearance in approved drugs and bioactive molecules. nih.govnih.govnih.gov Their combination within the piperidinylpiperazinone core suggests a versatile starting point for the design of new therapeutic agents.

Versatility in Interacting with Diverse Biological Targets

The piperazine and piperidine moieties are known to be key components in ligands for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govresearchgate.netdrugbank.com The nitrogen atoms in both rings can act as hydrogen bond acceptors or as basic centers, facilitating interactions with receptor sites. nih.gov For instance, piperazine derivatives have shown activity against targets such as dopamine (B1211576) and serotonin (B10506) receptors, while piperidine-containing compounds are found in drugs targeting everything from HIV-1 reverse transcriptase to various central nervous system (CNS) receptors. drugbank.comnih.gov The phenyl(piperidin-4-yl)methanone (B1296144) fragment, for example, is present in numerous bioactive small molecules, including anticancer and antipsychotic agents. nih.gov The hybrid structure of 4-(Piperidin-4-yl)piperazin-2-one, therefore, holds the potential to interact with a broad range of protein families.

Role in Pharmacophore Arrangement

In drug design, a pharmacophore is the specific three-dimensional arrangement of features in a molecule that is responsible for its biological activity. The piperazine and piperidine rings serve as excellent scaffolds for positioning various functional groups in a defined spatial orientation to interact with a target. nih.gov The rigid, chair-like conformation of the piperidine ring and the flexible nature of the piperazine ring allow for diverse conformational possibilities. This structural versatility enables the piperidinylpiperazinone scaffold to present appended chemical groups in precise geometries required for optimal binding to a biological target. nih.gov For example, modifications to the piperidine ring can significantly influence receptor interactions and biological activity. nih.gov The dual-ring system can act as a central hub, with substituents on either ring system directed to occupy specific pockets within a receptor's binding site, thereby influencing affinity and selectivity. nih.govnih.gov

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with a "lead compound," a molecule that shows promising activity towards a specific biological target but may have suboptimal properties. This lead is then chemically modified in an iterative process called lead optimization to improve its potency, selectivity, and pharmacokinetic profile. researchgate.net

Strategies for Affinity and Selectivity Enhancement

Structure-activity relationship (SAR) studies are crucial for enhancing the affinity and selectivity of a lead compound. For piperazine- and piperidine-containing scaffolds, several strategies have proven effective.

Substitution Analysis: Introducing various substituents at different positions on the piperidinyl and piperazinone rings can probe the steric and electronic requirements of the target's binding site. For instance, in a series of bicyclohydantoin-phenylpiperazines, substitution at the ortho position of the phenyl ring with a group having a negative potential was favorable for affinity at both 5-HT1A and α1 receptors, while the meta position was implicated in selectivity between the two. nih.gov

Conformational Constraint: The introduction of chiral centers or bulky groups can lock the molecule into a specific conformation that is more favorable for binding to the desired target, thus enhancing affinity and selectivity. nih.gov For example, introducing a methyl group at the 2-position of a piperidine ring in one series of compounds decreased potency but remarkably increased selectivity over a related target.

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties (a bioisostere) can improve target interaction or pharmacokinetic properties. The benzoylpiperidine fragment is sometimes considered a potential bioisostere of the piperazine ring. nih.gov

Table 1: Example of SAR Data for Piperazine Derivatives Targeting Sigma Receptors

| Compound | Linker Length (n) | R | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |

|---|---|---|---|---|---|

| 1 | 2 | H | 3.2 | 19 | 6 |

| 2 | 2 | OH | 24 | 1200 | 50 |

| 3 | 3 | H | 3.5 | 11 | 3.1 |

| 4 | 3 | OH | 1600 | 1800 | 1.1 |

| 5 | 2 | F | >10000 | >10000 | - |

Data synthesized from a study on piperidine/piperazine-based compounds. nih.gov

This table illustrates how modifications to the linker and substituent (R group) dramatically affect affinity and selectivity for Sigma 1 (S1R) and Sigma 2 (S2R) receptors.

Scaffold Modification Strategies

Scaffold modification, or scaffold hopping, involves making significant changes to the core structure of a molecule to discover new chemical classes with improved properties. researchgate.net For the piperidinylpiperazinone scaffold, this could involve:

Ring Alterations: Modifying the piperazinone ring to other heterocyclic systems. For example, in a series of inhibitors of the α2δ-1 subunit of voltage-gated calcium channels, modifying a central quinazolinone scaffold to a pyrido[4,3-d]pyrimidin-4(3H)-one led to a compound with high selectivity. nih.gov

Fusion of Rings: Creating polycyclic structures by fusing additional rings to the piperidine or piperazine moiety. This can add rigidity and introduce new interaction points. nih.gov

Changing Linkers: Altering the way the piperidine and piperazinone rings are connected or changing the linkers to appended functional groups can significantly impact biological activity. In one study, exploring different amines and varying the linker length between a quinazolin-4-(3H)-one scaffold and a piperazine ring was key to optimizing activity. nih.gov

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Research (Excluding Toxicity)

Before a drug candidate can be tested in humans, its pharmacokinetic properties must be evaluated in preclinical studies. nih.govresearchgate.net These studies assess how the body affects the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).

The physicochemical properties of the piperidinylpiperazinone scaffold are key to its ADME profile. The presence of basic nitrogen atoms in the piperazine and piperidine rings generally increases water solubility, which can be beneficial for oral absorption. nih.gov However, these same nitrogen atoms are often sites of metabolic activity.

Absorption and Distribution: The ability of a compound to be absorbed from the gut and distribute to its site of action is critical. For CNS-targeted drugs, crossing the blood-brain barrier (BBB) is essential. Physicochemical properties such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are key determinants of permeability. nih.gov The piperazine moiety is often used to modulate these properties to optimize both solubility and permeability. nih.gov For example, optimization of a series of GlyT1 inhibitors focused on improving brain penetration, leading to the discovery of a clinical candidate. acs.org

Metabolism: The liver is the primary site of drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. The piperazine ring is a common site of metabolism, with potential reactions including N-dealkylation, oxidation, and hydroxylation. nih.govrsc.org For example, in vitro studies using human liver microsomes showed that piperazin-1-ylpyridazines were rapidly metabolized, but structural modifications could significantly improve metabolic stability. nih.gov Similarly, in a series of inhibitors for protein kinase B, compounds with a 4-amino-4-benzylpiperidine moiety underwent rapid metabolism, but changing the linker to create 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides resulted in potent and orally bioavailable inhibitors. acs.org

Table 2: In Vitro Metabolic Stability of Piperazin-1-ylpyridazine Derivatives

| Compound | Modification | MLM t₁/₂ (min) | HLM t₁/₂ (min) |

|---|---|---|---|

| 1 | Parent Compound | 2 | 3 |

| 17 | Pyridazine replaced with Pyrazine | 17 | - |

| 29 | Optimized Structure | 113 | 105 |

MLM: Mouse Liver Microsomes, HLM: Human Liver Microsomes. Data from a study on structure-metabolism relationships. nih.gov

This table demonstrates how scaffold modification can dramatically improve metabolic stability, a key goal in drug discovery.

Excretion: The final stage is the removal of the drug and its metabolites from the body, typically via the kidneys or in the feces. The physicochemical properties imparted by the piperidinylpiperazinone scaffold will influence the primary route of excretion.

In Vitro ADMET Profiling

The in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in the early stages of drug discovery. For compounds built upon the piperidinylpiperazinone scaffold, these studies are essential to predict their in vivo behavior.

Key characteristics of this scaffold include its generally favorable solubility and permeability profile. The presence of basic nitrogen atoms in the piperazine and piperidine rings allows for salt formation, which can enhance aqueous solubility. Permeability across biological membranes, a crucial factor for oral absorption, is often evaluated using cell-based assays like the Caco-2 permeability model. Studies on related phenylpiperazine derivatives have demonstrated their potential as intestinal permeation enhancers. For instance, research has shown that modifications to the phenylpiperazine structure can significantly alter its ability to improve the transport of molecules across Caco-2 cell monolayers, a model for the intestinal barrier.

Table 1: In Vitro Permeability of Phenylpiperazine Derivatives

| Compound | Apparent Permeability (Papp) Enhancement Ratio* |

|---|---|

| 1-Phenylpiperazine | 14-fold |

| 1-Methyl-4-phenylpiperazine | High |

| 1-(4-Methylphenyl)piperazine | High |

*Compared to a control substance (e.g., mannitol) in Caco-2 cell models. Data is illustrative of the general class of compounds.

These in vitro systems are crucial for selecting candidates with the most promising ADMET profiles for further development.

In Vivo Pharmacokinetic Studies in Preclinical Models

Following promising in vitro results, in vivo pharmacokinetic (PK) studies in preclinical models, typically rodents, are conducted to understand how the drug is absorbed, distributed, metabolized, and eliminated in a living organism.

Compounds containing piperazine or piperidine moieties often exhibit variable pharmacokinetic profiles depending on their specific substitutions. For instance, studies on quinoline-based compounds with a piperidine-2-yl methanol (B129727) feature have shown that stereochemistry plays a critical role in their in vivo pharmacokinetics. nih.gov Similarly, the oral bioavailability of kinase inhibitors containing piperazine rings can be optimized through structural modifications. acs.org A study on GDC-0941, an orally bioavailable inhibitor of class I PI3 kinase, highlights the successful development of a piperazine-containing compound for cancer treatment. nih.gov

Table 2: Example In Vivo Pharmacokinetic Parameters for Piperazine/Piperidine-Containing Compounds in Rats

| Compound | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

|---|---|---|---|---|---|

| Buspirone | 5 mg/kg, IV | - | - | - | 0.42 |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 10 mg/kg, IV | - | - | - | 1.32 |

| Linarin with Piperine | 50 mg/kg, Oral | 0.2 | Increased by 346% | Increased by 381% | - |

*Data is compiled from various studies on related compounds to illustrate typical pharmacokinetic profiles. nih.gov

These studies are vital for establishing a preliminary understanding of the dose and scheduling for first-in-human trials.

Metabolic Stability and Metabolite Identification

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The piperidinylpiperazinone scaffold contains several sites susceptible to metabolic transformation by cytochrome P450 (CYP) enzymes.

The piperazine and piperidine rings are common sites of metabolism. acs.org N-dealkylation is a primary metabolic pathway for many 4-aminopiperidine (B84694) drugs, with CYP3A4 being the major enzyme involved. acs.org Hydroxylation of the piperidine or piperazine ring is also a common metabolic route. Systematic exploration of structure-metabolism relationships has shown that it is possible to significantly improve the in vitro microsomal half-lives of piperazin-1-ylpyridazines by making structural modifications guided by metabolite identification experiments. nih.gov For example, some piperazin-1-ylpyridazine derivatives initially showed very short half-lives of around 2-3 minutes in mouse and human liver microsomes, but modifications led to compounds with half-lives greater than 100 minutes. nih.gov

Replacing a piperazine ring with a piperidine ring has been shown in some cases to improve metabolic stability in rat liver microsomes. nih.gov

Table 3: Metabolic Stability of Piperazine/Piperidine Derivatives in Liver Microsomes

| Compound Series | Modification | Microsomal Half-life (t1/2) | Key Finding |

|---|---|---|---|

| Piperazin-1-ylpyridazines | Structural Optimization | Increased from ~3 min to >100 min | Guided design improved stability. nih.gov |

| Alicyclic Amines | Piperazine to Piperidine | Improved | Piperidine analogues showed better stability. nih.gov |

Identifying the major metabolites is crucial, as they may have their own pharmacological activity or potential toxicity.

Tissue Distribution Studies

Understanding how a drug distributes throughout the body is essential for assessing its efficacy and potential for off-target effects. The physicochemical properties of the piperidinylpiperazinone scaffold, such as its lipophilicity and basicity, play a significant role in its tissue distribution.

The basic nitrogen atoms of the scaffold can be protonated at physiological pH, which can influence cell membrane permeability and tissue uptake. For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. The structural features of the piperidinylpiperazinone scaffold can be modified to modulate properties like lipophilicity and hydrogen bonding capacity to enhance CNS penetration. Studies on aryl piperazine derivatives have indicated that these compounds can achieve good tissue distribution.

Biomarker Identification and Validation Research

In modern drug development, biomarkers are indispensable tools for monitoring drug efficacy, patient stratification, and understanding the mechanism of action. For drugs incorporating the piperidinylpiperazinone scaffold, research into identifying relevant biomarkers is an active area.

Biomarkers can be direct targets of the drug, downstream signaling molecules, or even metabolites of the drug itself. A notable study using metabolomics identified 2-piperidone (B129406), a structural relative of the piperidinone part of the scaffold, as a urinary metabolite that inversely correlated with the activity of the CYP2E1 enzyme in mice. nih.gov This discovery suggests that 2-piperidone could serve as a noninvasive biomarker to monitor CYP2E1 activity. nih.gov The accumulation of 2-piperidone in animals with null CYP2E1 was linked to changes in its biosynthesis from cadaverine (B124047) and its reduced metabolism to 6-hydroxy-2-piperidone. nih.gov This exemplifies how components or metabolites of a drug scaffold can be developed into valuable clinical tools.

Prodrug and Drug Delivery System Approaches (Academic Research Focus)

To overcome challenges such as poor solubility, rapid metabolism, or lack of target specificity, prodrug and drug delivery strategies are often employed. These approaches are a key focus of academic research for scaffolds like piperidinylpiperazinone.

A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. google.com This approach can be used to enhance the pharmaceutical properties of a compound. For the piperidinylpiperazinone scaffold, the secondary amine on the piperidine ring and the nitrogen on the piperazine ring are common handles for chemical modification to create prodrugs. google.comgoogle.com

For example, attaching a phosphate (B84403) group can dramatically increase water solubility for intravenous administration. google.com Alternatively, appending lipophilic moieties can enhance permeability and oral absorption. Patent literature describes various prodrugs of piperazine and substituted piperidine derivatives designed to improve their therapeutic profiles, particularly for antiviral applications. google.comgoogle.com The synthesis of such prodrugs typically involves standard organic chemistry reactions like ester or carbamate (B1207046) formation at the nitrogen positions of the scaffold. The choice of the promoiety is critical to ensure it is cleaved efficiently at the desired site of action.

Investigational Drug Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic potential of molecules based on the piperidinylpiperazinone scaffold is intrinsically linked to their pharmacokinetic properties. To overcome challenges such as poor aqueous solubility and to enhance bioavailability, various investigational drug delivery systems are being explored for heterocyclic compounds, which could be applicable to derivatives of this compound. These advanced formulations aim to improve the preclinical efficacy by ensuring the active pharmaceutical ingredient (API) reaches its target site in sufficient concentration and for an appropriate duration. Research has focused on lipid-based and polymer-based nanocarriers, among other innovative platforms.

Lipid-based drug delivery systems (LBDDS) are a prominent strategy for improving the oral bioavailability of poorly water-soluble drugs. nih.govacademicjournals.org These systems, which include liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, utilize biocompatible lipids to encapsulate the drug. academicjournals.orgmdpi.com The lipids and surfactants used in these formulations can be tailored to achieve specific release profiles and improve absorption. nih.gov For instance, piperazine-based ionizable lipids have been successfully formulated into lipid nanoparticles (LNPs) to deliver nucleic acids, demonstrating the versatility of the piperazine motif in forming stable and effective delivery vehicles. nih.gov Such systems can be engineered to be responsive to environmental stimuli, like pH, which can trigger the release of the encapsulated drug in specific tissues or cellular compartments. nih.gov